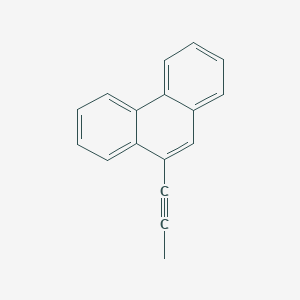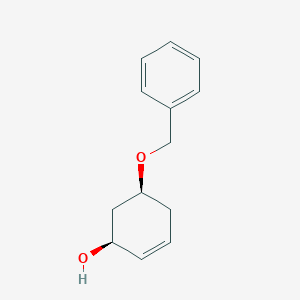
1,3-Propanediol, 2-(trimethylsilyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propanediol, 2-(trimethylsilyl)- is an organic compound with the molecular formula C6H16O2Si. It is a derivative of 1,3-propanediol where one of the hydrogen atoms is replaced by a trimethylsilyl group. This compound is known for its applications in various chemical reactions and industrial processes due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2-(trimethylsilyl)- can be synthesized through several methods. One common method involves the reaction of 1,3-propanediol with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of 1,3-Propanediol, 2-(trimethylsilyl)- often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .
化学反应分析
Types of Reactions
1,3-Propanediol, 2-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols .
科学研究应用
1,3-Propanediol, 2-(trimethylsilyl)- has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1,3-Propanediol, 2-(trimethylsilyl)- involves its ability to interact with various molecular targets and pathways. The trimethylsilyl group can protect hydroxyl groups from unwanted reactions, allowing for selective modifications in complex molecules. This property is particularly useful in organic synthesis and biochemical research .
相似化合物的比较
Similar Compounds
1,3-Propanediol: A simpler diol without the trimethylsilyl group, used in the production of polymers and as a solvent.
3-(Trimethylsilyl)-1-propanol: Another silylated compound with similar protective properties but different reactivity due to the position of the silyl group.
Uniqueness
1,3-Propanediol, 2-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group at the second position, which provides specific reactivity and stability advantages in various chemical reactions. This makes it a valuable reagent in both research and industrial applications .
属性
CAS 编号 |
189066-36-2 |
|---|---|
分子式 |
C6H16O2Si |
分子量 |
148.28 g/mol |
IUPAC 名称 |
2-trimethylsilylpropane-1,3-diol |
InChI |
InChI=1S/C6H16O2Si/c1-9(2,3)6(4-7)5-8/h6-8H,4-5H2,1-3H3 |
InChI 键 |
BGMVXIDWBZLIRZ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


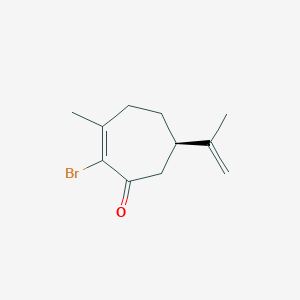

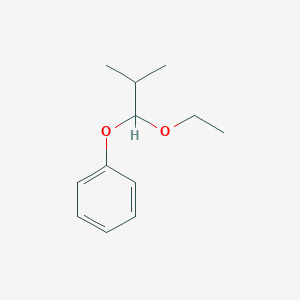
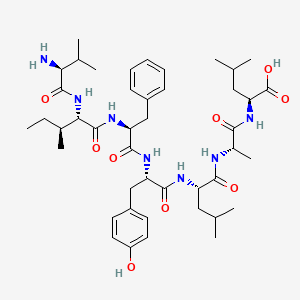
![(2S)-N-Methoxy-N,2,3-trimethyl-2-[(triethylsilyl)oxy]butanamide](/img/structure/B14255856.png)
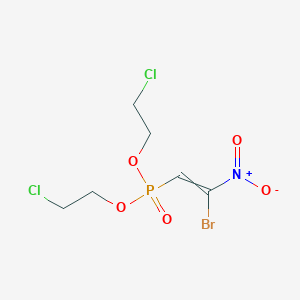
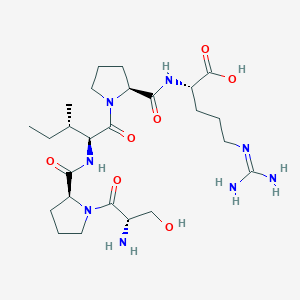
![4-[(1,2-Dichloroethenyl)oxy]but-1-yne](/img/structure/B14255869.png)

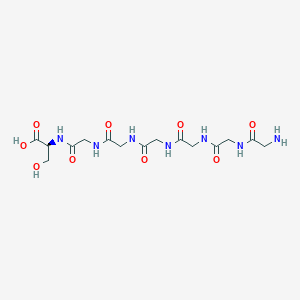
![1-[2-(4-Nitrophenyl)ethenyl]azulene](/img/structure/B14255883.png)
